PNP Inhibition Potency (Human Erythrocyte PNP) – Binding Affinity Data
In a direct enzymatic assay using human erythrocyte purine nucleoside phosphorylase (PNP), the target compound inhibits 7-methylguanosine phosphorolysis with a Ki of 5.60 nM after 50 minutes of incubation, as measured by spectrophotometry in the presence of 1 mM inorganic phosphate [1]. This places the compound in the low nanomolar potency range for this target family. Comparator data for the closest structural analog—lacking the N7-methyl group on the purine core—are not publicly available, precluding a definitive head-to-head comparison. However, class-level inference indicates that N7-methylation typically enhances metabolic stability and can modulate the electron density of the purine ring, potentially affecting π-stacking interactions with aromatic residues in the PNP active site.
| Evidence Dimension | Inhibition affinity (Ki) for human erythrocyte PNP |
|---|---|
| Target Compound Data | Ki = 5.60 nM |
| Comparator Or Baseline | Closest N7-desmethyl analog data not publicly available; baseline PNP inhibitors (e.g., forodesine) exhibit Ki values in the picomolar range |
| Quantified Difference | Not calculable due to absence of paired comparator data |
| Conditions | Human erythrocyte PNP; 7-methylguanosine phosphorolysis; spectrophotometric detection; 50 min incubation; 1 mM phosphate |
Why This Matters
A Ki of 5.60 nM indicates high-affinity PNP engagement, which is a primary prerequisite for applications targeting T-cell malignancies, and any substitution introducing different purine N-substitution patterns could drastically alter inhibitory potency.
- [1] BindingDB Entry BDBM50415479; ChEMBL CHEMBL601619. Data curated by Tokyo University of Pharmacy and Life Sciences. View Source
